Cas no 11016-71-0 (Rubiflavin)

Rubiflavin structure
Rubiflavin structure
Productnaam:Rubiflavin
CAS-nummer:11016-71-0
MF:C41H50N2O10
MW:730.843112468719
CID:134752
PubChem ID:6450217

Rubiflavin Chemische en fysische eigenschappen

Naam en identificatie

    • Rubiflavin
    • 10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl]-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]-11-hydroxy-5-methyl-2-{2-methyl-3-[(1Z)-prop-1-en-1-yl]oxiran-2-yl}-4H-naphtho[2,3-h]chromen
    • 10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(Z)-prop-1-enyl]oxiran-2-yl]naph
    • 10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(Z)-prop-1-enyl]oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione
    • 11016-71-0
    • AKOS040747454
    • NSC 105023
    • B 17476
    • 10-((2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-((2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)-11-hydroxy-5-methyl-2-(2-methyl-3-((Z)-prop-1-en-1-yl)oxiran-2-yl)-4H-naphtho[2,3-h]chromene-4,7,12-trione
    • Inchi: InChI=1S/C41H50N2O10/c1-11-12-28-41(6,53-28)29-16-25(44)30-18(2)13-23-32(38(30)52-29)37(48)33-31(36(23)47)21(26-15-24(42(7)8)34(45)19(3)50-26)14-22(35(33)46)27-17-40(5,43(9)10)39(49)20(4)51-27/h11-14,16,19-20,24,26-28,34,39,45-46,49H,15,17H2,1-10H3/b12-11-/t19-,20+,24-,26-,27-,28?,34-,39-,40+,41?/m1/s1
    • InChI-sleutel: MWOCAJJNPFWEJP-QZPTXFEZSA-N
    • LACHT: CN(C)[C@]1(C)[C@H](O)[C@H](C)O[C@@H](C2=CC([C@H]3C[C@@H](N(C)C)[C@H](O)[C@@H](C)O3)=C3C(C(=O)C4=C5C(C(=O)C=C(C6(C)C(/C=C\C)O6)O5)=C(C)C=C4C3=O)=C2O)C1

Berekende eigenschappen

  • Exacte massa: 730.346546
  • Monoisotopische massa: 730.346546
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 53
  • Aantal draaibare bindingen: 6
  • Complexiteit: 1530
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 159

Experimentele eigenschappen

  • PSA: 162.51000
  • LogboekP: 4.44460
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